molecular formula C7H16ClNO3 B2828437 3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride CAS No. 2248272-99-1

3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride

Cat. No.: B2828437
CAS No.: 2248272-99-1
M. Wt: 197.66
InChI Key: BHKHDFGUQMCXRL-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethylamino group and an ethoxy group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride typically involves the reaction of 3-(dimethylamino)propionic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-(Dimethylamino)propionic acid+Ethylene oxide3-[2-(Dimethylamino)ethoxy]propanoic acid\text{3-(Dimethylamino)propionic acid} + \text{Ethylene oxide} \rightarrow \text{3-[2-(Dimethylamino)ethoxy]propanoic acid} 3-(Dimethylamino)propionic acid+Ethylene oxide→3-[2-(Dimethylamino)ethoxy]propanoic acid

The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine and bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The ethoxy group may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propionic acid hydrochloride
  • N,N-Dimethyl-beta-alanine hydrochloride
  • Dimethylaminopropionic acid hydrochloride

Uniqueness

3-[2-(dimethylamino)ethoxy]propanoic acid hydrochloride is unique due to the presence of both a dimethylamino group and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2)4-6-11-5-3-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKHDFGUQMCXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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